molecular formula C17H30N2 B14410069 4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile CAS No. 84484-28-6

4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile

Katalognummer: B14410069
CAS-Nummer: 84484-28-6
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: JOSKKFKJVUUGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile is an organic compound that belongs to the class of cyclohexylamines It features a cyclohexane ring substituted with a piperidine ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile typically involves the reaction of 4-pentylpiperidine with cyclohexanone followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The piperidine ring may also play a role in modulating the compound’s effects by interacting with various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Piperidinocyclohexanecarbonitrile: Shares a similar structure but lacks the pentyl group.

    Cyclohexylamine: Contains a cyclohexane ring with an amine group but lacks the piperidine ring and nitrile group.

    Piperidine: A simpler structure with only the piperidine ring.

Uniqueness

4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile is unique due to the combination of the cyclohexane ring, piperidine ring, and nitrile group, which imparts distinct chemical and biological properties. The presence of the pentyl group further differentiates it from other similar compounds, potentially enhancing its interactions and applications in various fields.

Eigenschaften

CAS-Nummer

84484-28-6

Molekularformel

C17H30N2

Molekulargewicht

262.4 g/mol

IUPAC-Name

4-(4-pentylpiperidin-1-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C17H30N2/c1-2-3-4-5-15-10-12-19(13-11-15)17-8-6-16(14-18)7-9-17/h15-17H,2-13H2,1H3

InChI-Schlüssel

JOSKKFKJVUUGHE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCN(CC1)C2CCC(CC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.